![molecular formula C12H18FNO B5796880 2-[(4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5796880.png)
2-[(4-fluorobenzyl)(propyl)amino]ethanol
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Overview
Description
2-[(4-fluorobenzyl)(propyl)amino]ethanol, also known as FPE, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the class of compounds known as phenylethanolamines and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
2-[(4-fluorobenzyl)(propyl)amino]ethanol exerts its effects by binding to and activating certain types of adrenergic receptors. Specifically, it has been shown to selectively activate beta-2 adrenergic receptors, which are primarily found in the lungs and are involved in the regulation of bronchodilation. 2-[(4-fluorobenzyl)(propyl)amino]ethanol has also been shown to have some activity at alpha-1 adrenergic receptors, which are involved in the regulation of blood pressure.
Biochemical and Physiological Effects
2-[(4-fluorobenzyl)(propyl)amino]ethanol has a variety of biochemical and physiological effects. In addition to its activity at adrenergic receptors, it has been shown to have some activity at dopamine receptors, which are involved in the regulation of mood and behavior. 2-[(4-fluorobenzyl)(propyl)amino]ethanol has also been shown to have some antioxidant activity, which may be beneficial in certain disease states.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-fluorobenzyl)(propyl)amino]ethanol in lab experiments is its selectivity for certain types of adrenergic receptors. This allows researchers to study the function of these receptors in a more targeted way. Additionally, 2-[(4-fluorobenzyl)(propyl)amino]ethanol has been shown to have good solubility in a variety of solvents, making it easy to work with in the lab. One limitation of using 2-[(4-fluorobenzyl)(propyl)amino]ethanol is that it has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Future Directions
There are several potential future directions for research on 2-[(4-fluorobenzyl)(propyl)amino]ethanol. One area of interest is its potential as a tool for studying the role of adrenergic receptors in the development of certain diseases, such as asthma and hypertension. Additionally, 2-[(4-fluorobenzyl)(propyl)amino]ethanol may have potential as a therapeutic agent for these and other diseases. Further research is needed to fully understand the potential of 2-[(4-fluorobenzyl)(propyl)amino]ethanol in these areas.
Synthesis Methods
2-[(4-fluorobenzyl)(propyl)amino]ethanol can be synthesized using a multistep process involving the reaction of 4-fluorobenzyl chloride with propylamine to form the intermediate 4-fluorobenzylpropylamine. This intermediate is then reacted with ethylene oxide to yield 2-[(4-fluorobenzyl)(propyl)amino]ethanol. The final product can be purified using various methods, including recrystallization and column chromatography.
Scientific Research Applications
2-[(4-fluorobenzyl)(propyl)amino]ethanol has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the role of adrenergic receptors in the body. Adrenergic receptors are a class of G protein-coupled receptors that are involved in the regulation of a wide range of physiological processes, including blood pressure, heart rate, and metabolism. 2-[(4-fluorobenzyl)(propyl)amino]ethanol has been shown to selectively activate certain types of adrenergic receptors, making it a valuable research tool for studying their function.
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl-propylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-2-7-14(8-9-15)10-11-3-5-12(13)6-4-11/h3-6,15H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDPQJRBABWDQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5431442 |
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